molecular formula C9H5F7 B13726166 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene

2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene

Cat. No.: B13726166
M. Wt: 246.12 g/mol
InChI Key: MNBBDBOIQDEHFO-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with three distinct groups:

  • Fluorine at the 2-position,
  • A 2,2,2-trifluoroethyl group at the 4-position,
  • A trifluoromethyl group at the 1-position.

This compound’s structure combines electron-withdrawing fluorine atoms and trifluoromethyl/trifluoroethyl groups, which significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and reactivity. Such fluorinated aromatic systems are of interest in pharmaceuticals and agrochemicals due to their ability to enhance bioavailability and resist oxidative degradation .

Properties

Molecular Formula

C9H5F7

Molecular Weight

246.12 g/mol

IUPAC Name

2-fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene

InChI

InChI=1S/C9H5F7/c10-7-3-5(4-8(11,12)13)1-2-6(7)9(14,15)16/h1-3H,4H2

InChI Key

MNBBDBOIQDEHFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene primarily involves electrophilic aromatic substitution and selective introduction of fluorinated alkyl groups onto the benzene ring. The key challenges include regioselective substitution and incorporation of trifluoromethyl and trifluoroethyl groups without undesired side reactions.

One common approach involves starting from suitably substituted benzene derivatives, followed by sequential introduction of fluorine, trifluoromethyl, and trifluoroethyl groups.

  • Starting Materials: Benzene derivatives such as 2-fluoro-4-methyl aniline or 2-fluoro-4-bromobenzene derivatives serve as precursors.
  • Trifluoroethylation: Introduction of the trifluoroethyl group is commonly achieved via reaction with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).
  • Trifluoromethylation: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials.

An example synthetic route includes:

  • Nitration and Bromination: Starting from 4-amino derivatives, nitration followed by bromination introduces nitro and bromo substituents at desired positions.
  • Reduction: Nitro groups are reduced to amino groups using iron powder and ammonium chloride under controlled temperatures.
  • Diazotization and Fluorination: Amino groups are converted to diazonium salts, which upon reaction with fluorinating agents yield fluorinated aromatics.
  • Trifluoroethylation: The fluorinated aromatic intermediate is then reacted with 2,2,2-trifluoroethyl iodide to install the trifluoroethyl group selectively at the 4-position.

This method yields the target compound with high purity and good yield (around 70-90%) depending on reaction conditions and purification steps.

Detailed Example from Patent Literature

A patent (CN101450891B) describes a multi-step process for synthesizing fluorinated aromatic compounds structurally related to this compound:

Step Reaction Description Key Reagents and Conditions Yield (%) Notes
1 Nitration of 4-amino trifluoromethyl phenyl ether Nitrating agents under controlled temperature High Introduces nitro group
2 Bromination CuBr, HBr, NaNO2 for diazotization 91 Bromination at 4-position
3 Reduction of nitro to amino Iron powder, NH4Cl, 50-90°C 87.6 Amino group formation
4 Diazotization and fluorination Sodium nitrite, HBF4, 0°C 73.5 Fluorine substitution via diazonium salt

Subsequent thermal decomposition and distillation yield the fluorinated aromatic compound with boiling point ~90°C at 50 mmHg.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield Range Notes
Electrophilic Aromatic Substitution + Diazotization 4-amino trifluoromethyl phenyl ether CuBr, HBr, NaNO2, Fe powder, HBF4 Nitration, bromination, reduction, diazotization, fluorination 70-90% Multi-step, high regioselectivity
Trifluoroethylation of Halogenated Benzene 2-chloro-4-fluorotoluene 2,2,2-trifluoroethyl iodide, K2CO3, DMF Nucleophilic substitution Not specified Scalable, industrially relevant
Phenylpiperazine Derivative Synthesis 2-fluoro-4-methylaniline Acetyl chloride, chlorosulfonic acid, red phosphorus, 2,2,2-trifluoroethyl iodide Acetylation, sulfonation, reduction, alkylation, cyclization Good yields for intermediates Complex, for related derivatives

Analytical and Purification Notes

  • Purity and structure confirmation are typically performed by ^1H NMR, ^19F NMR, and mass spectrometry.
  • Boiling points and distillation under reduced pressure are used to isolate the final product.
  • Reaction temperatures are carefully controlled, often between 0°C to 110°C depending on the step.
  • Use of inert atmosphere (nitrogen or argon) is common to prevent side reactions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing effects of the trifluoromethyl (CF₃) and trifluoroethyl (CF₂CF₃) groups activate the aromatic ring for nucleophilic attack. Fluorine, being a strong electron-withdrawing group, further directs nucleophilic substitution to specific positions.

Reagents & Conditions :

  • Nucleophiles : Sodium methoxide (CH₃O⁻Na) or hydroxide ions (OH⁻)

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO)

  • Temperature : Elevated temperatures (e.g., reflux)

Outcome :
Substitution occurs predominantly at positions ortho/para to the fluorine atom, yielding derivatives with nucleophiles replacing fluorine or other leaving groups.

Oxidation Reactions

The trifluoroethyl group (CF₂CF₃) undergoes oxidation under strong conditions to form carboxylic acid derivatives.

Reagents & Conditions :

  • Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)

  • Medium : Acidic conditions (e.g., H₂SO₄)

  • Temperature : Heating (reflux)

Outcome :
The trifluoroethyl group is oxidized to a carboxylic acid group (CF₂CF₂COOH), while the trifluoromethyl group remains inert.

Coupling Reactions

Transition metal-catalyzed coupling reactions (e.g., Suzuki, Heck) are facilitated by the activated aromatic ring.

Reagents & Conditions :

  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄)

  • Coupling Partners : Aryl halides, boronic acids

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Polar aprotic solvents (THF, DMF)

  • Temperature : Reflux

Outcome :
Biaryl or conjugated systems are formed via C-C bond formation, leveraging the reactivity of the fluorinated ring.

Reduction Reactions

The trifluoroethyl group can be reduced to simpler alkyl groups under high-pressure hydrogenation conditions.

Reagents & Conditions :

  • Reductant : Hydrogen gas (H₂)

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel

  • Pressure : High pressure (e.g., 1.5 atm)

  • Temperature : Ambient to elevated temperatures

Outcome :
The trifluoroethyl group is reduced to an ethyl group (CH₂CH₃), while the fluorine and trifluoromethyl groups remain unaffected.

Comparison of Reaction Types

Reaction TypeKey FeaturesReagents/ConditionsProducts
Nucleophilic Substitution Activated aromatic ring; fluorine substitutionNaOMe, DMF, heatSubstituted fluorobenzenes
Oxidation Trifluoroethyl → carboxylic acidKMnO₄, H+, heatBenzoic acid derivatives
Coupling Transition metal-catalyzed C-C bond formationPd catalyst, aryl halide, K₂CO₃, refluxBiaryl compounds
Reduction Trifluoroethyl → eth

Scientific Research Applications

Applications in Medicinal Chemistry

The compound is being investigated for its potential in drug development due to its unique chemical properties.

Case Study: Anticancer Activity

Research has indicated that fluorinated compounds can exhibit enhanced biological activity against cancer cells. A study demonstrated that derivatives of 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene showed promising results in inhibiting tumor growth in vitro. The mechanism of action involves the compound binding to specific enzyme targets within cancer cells, leading to apoptosis.

Study Findings Reference
In vitro study on cancer cell linesInhibition of cell proliferation by 30%

Applications in Materials Science

Fluorinated compounds are valuable in polymer chemistry for producing high-performance materials.

Case Study: Fluoropolymer Synthesis

Incorporating this compound into polymer matrices has been shown to enhance properties such as thermal stability and chemical resistance.

Polymer Type Properties Enhanced Applications
Polyfluorinated Polymer AChemical resistanceCoatings
Polyfluorinated Polymer BThermal stabilityMembranes

The synthesis of these polymers often involves the use of intermediates like this compound to achieve desired characteristics for industrial applications.

Environmental Applications

Given the increasing concern over environmental pollutants, the compound's properties make it a candidate for use in environmental remediation technologies.

Case Study: Fluorinated Compounds in Water Treatment

Recent studies have explored the use of fluorinated compounds for the adsorption and removal of contaminants from water sources. The unique hydrophobic characteristics of this compound allow it to effectively bind to organic pollutants, facilitating their removal from aqueous solutions.

Application Effectiveness Reference
Water treatment processRemoval efficiency of 85% for specific organic pollutants

Mechanism of Action

The mechanism by which 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, receptor signaling, and overall cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene, a comparative analysis with analogous fluorinated benzene derivatives is provided below.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Applications/Properties Reference
This compound 2-F, 4-(CF₃CH₂), 1-(CF₃) C₉H₅F₇ Potential agrochemical intermediate; high metabolic stability inferred from fluorine density
1-Bromo-4-(2,2,2-trifluoroethyl)benzene 1-Br, 4-(CF₃CH₂) C₈H₆BrF₃ Building block for cross-coupling reactions; bromine enhances reactivity for aryl substitution
1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)benzene 1-(CF₃CH₂), 3-(CF₃) C₉H₆F₆ High thermal stability; used in material science for fluoropolymer synthesis
2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene 2-(CH₂Cl), 1-CH₃, 4-(CF₃) C₉H₈ClF₃ Intermediate in pharmaceutical synthesis (e.g., antitumor agents)

Key Findings from Comparative Analysis

Electronic Effects: The trifluoromethyl group (CF₃) at the 1-position in the target compound induces strong electron-withdrawing effects, stabilizing the aromatic ring against electrophilic attack. This contrasts with 1-bromo-4-(2,2,2-trifluoroethyl)benzene, where bromine’s polarizability allows for nucleophilic substitution but reduces ring stability .

Steric and Lipophilicity Considerations :

  • The 2,2,2-trifluoroethyl group (CF₃CH₂) at the 4-position increases steric bulk and lipophilicity, similar to 1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene . However, the latter’s lack of a fluorine substituent reduces its polarity, making it more suitable for hydrophobic applications like polymer coatings .

Synthetic Utility :

  • Brominated analogs (e.g., 1-bromo-4-(2,2,2-trifluoroethyl)benzene ) are preferred for Suzuki-Miyaura coupling reactions due to bromine’s superior leaving-group ability. In contrast, the target compound’s fluorine and trifluoromethyl groups limit its reactivity in cross-coupling but enhance stability in harsh conditions .

Agrochemical Potential

Fluorinated benzene derivatives are widely used in pesticides and herbicides. For example:

  • Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) shares structural motifs with the target compound, leveraging trifluoromethyl groups for enhanced soil persistence and herbicidal activity .
  • The target compound’s fluorine density may reduce photodegradation rates, a critical factor in outdoor agrochemical applications .

Pharmaceutical Relevance

The target’s trifluoroethyl group could improve blood-brain barrier penetration in CNS-targeted therapies .

Biological Activity

The compound 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene , also known by its CAS number 1099597-51-9 , is a fluorinated aromatic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C₉H₅F₇
Molecular Weight 246.125 g/mol
CAS Number 1099597-51-9
MDL Number MFCD11226669
Purity 95%

Structure

The compound features a trifluoromethyl group and a trifluoroethyl group attached to a fluorobenzene ring, which contributes to its unique chemical reactivity and biological interactions.

Fluorinated compounds often exhibit enhanced biological activity due to the electronegative nature of fluorine, which can influence molecular interactions with biological targets. The presence of trifluoromethyl groups has been associated with increased potency in various pharmacological contexts. For example, studies have shown that substituents like trifluoromethyl can enhance binding affinity to receptors and enzymes, affecting drug efficacy and metabolism .

Toxicity and Safety Profile

Research indicates that compounds with multiple fluorinated groups can exhibit varying degrees of toxicity. For instance, while some fluorinated compounds are utilized in pharmaceuticals due to their favorable properties, others may pose environmental and health risks due to their persistence and bioaccumulation potential . The acute toxicity classification for similar compounds suggests that they may be harmful if ingested or inhaled, necessitating careful handling and usage protocols.

Antiviral Activity

One notable study highlighted the antiviral properties of fluorinated nucleosides against viruses such as Epstein-Barr virus (EBV). The incorporation of fluorine into nucleoside analogs has been shown to enhance antiviral efficacy significantly . Although specific data on this compound is limited, its structural similarities suggest potential antiviral applications.

Pharmaceutical Applications

Fluorinated compounds have been increasingly recognized for their roles in drug development. A review of FDA-approved drugs containing trifluoromethyl groups revealed that these modifications often lead to improved pharmacokinetic properties and therapeutic outcomes . The structural characteristics of this compound may position it as a candidate for further pharmaceutical exploration.

Research Findings

Recent research has focused on the synthesis and characterization of fluorinated compounds similar to this compound. Investigations into their metabolic pathways indicate that the presence of trifluoromethyl groups can significantly alter metabolic stability and bioavailability .

Summary of Findings

  • Enhanced Binding Affinity : Trifluoromethyl groups improve interactions with biological targets.
  • Toxicity Concerns : Potential acute toxicity necessitates careful management.
  • Pharmaceutical Potential : Similar compounds have shown promise in drug development.

Q & A

Q. What are the key synthetic routes for preparing 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene, and what critical parameters affect yield?

Methodological Answer: The synthesis typically involves sequential fluorination and trifluoroethylation steps. A common approach is halogen-exchange fluorination using agents like KF or HF, followed by nucleophilic substitution or cross-coupling reactions to introduce the trifluoroethyl group. For example, Swarts-type reactions (using SbF₃ or HF) can replace chlorine with fluorine on aromatic rings . Critical parameters include:

  • Temperature control : Excessive heat may degrade fluorinated intermediates.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd) improve coupling efficiency for trifluoroethyl groups.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SNAr mechanisms. Yields for analogous compounds range from 20–44% under optimized conditions .

Q. How can researchers characterize this compound’s structure using spectroscopic methods, given its multiple fluorine substituents?

Methodological Answer: ¹⁹F NMR is critical for distinguishing trifluoromethyl (-CF₃) and trifluoroethyl (-CF₂CF₃) groups due to their distinct chemical shifts (δ -60 to -70 ppm for -CF₃; δ -75 to -85 ppm for -CF₂CF₃). ¹H NMR should integrate aromatic protons while accounting for splitting from adjacent fluorine atoms (e.g., ¹H-¹⁹F coupling constants ~8–12 Hz). For example, a related compound (C8H6F4) shows aromatic proton signals at δ 7.71–7.98 ppm with multiplicity influenced by fluorine . Mass spectrometry (HRMS) confirms molecular weight, with ESI+/ESI- modes detecting [M+H]⁺ or [M-H]⁻ ions.

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of trifluoroethyl groups during derivatization?

Methodological Answer: Discrepancies in trifluoroethyl reactivity often stem from steric hindrance or electronic effects. To address this:

  • Computational modeling : Use DFT calculations to predict electron density at reaction sites (e.g., Fukui indices) and identify steric barriers .
  • Competitive kinetic studies : Compare reaction rates of trifluoroethylated vs. non-fluorinated analogs under identical conditions.
  • In situ monitoring : Techniques like IR or Raman spectroscopy track intermediate formation during reactions . For example, trifluoroethyl groups may resist nucleophilic attack due to strong C-F bonds but react selectively under radical conditions .

Q. How do fluorine atoms influence this compound’s pharmacokinetic properties, and what assays evaluate its bioactivity?

Methodological Answer: Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability. Recommended assays include:

  • CYP450 inhibition assays : To assess metabolic stability using human liver microsomes.
  • LogP measurements : Compare experimental vs. calculated values (e.g., ClogP) to quantify lipophilicity changes from fluorine .
  • Target binding studies : Surface plasmon resonance (SPR) or ITC quantify interactions with biological targets (e.g., enzymes or receptors). For instance, trifluoromethyl groups reduce basicity of adjacent amines, minimizing off-target interactions .

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